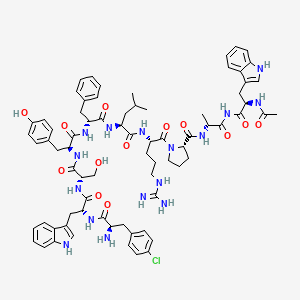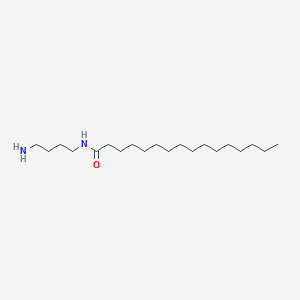
Anileridine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anileridine phosphate is a synthetic opioid analgesic used to treat moderate to severe pain. It is a narcotic pain reliever that acts on the central nervous system to alleviate pain. This compound is known for its strong analgesic properties and is often used in clinical settings for pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anileridine phosphate is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in the presence of sodium bicarbonate in an alcohol medium. The free base is precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride can be purified by crystallization from methanol-ether, and further purified by crystallization from methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including tablets and injectable solutions .
Analyse Chemischer Reaktionen
Types of Reactions: Anileridine phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Anileridine phosphate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptors and their interactions.
Biology: Research on its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Clinical studies on its efficacy and safety in pain management, as well as its potential use in anesthesia.
Industry: Used in the development of new analgesic drugs and formulations
Wirkmechanismus
Anileridine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates a series of intracellular events that inhibit adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This leads to decreased neurotransmitter release, including substance P and glutamate, which are involved in pain transmission. Additionally, it increases the efflux of potassium ions and decreases the influx of calcium ions in neurons, resulting in hyperpolarization and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Meperidine: An analog of anileridine with similar analgesic properties but different side effect profiles.
Morphine: A natural opioid with higher potency but more severe side effects.
Pethidine: Another synthetic opioid with similar uses but different pharmacokinetics.
Uniqueness: Anileridine phosphate is unique in its balance of potency and side effects. It provides effective pain relief with relatively mild side effects compared to morphine and meperidine. Its chemical structure allows for high oral activity and a lower incidence of nausea and constipation .
Eigenschaften
CAS-Nummer |
1976-75-6 |
|---|---|
Molekularformel |
C22H31N2O6P |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |
InChI |
InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
FLQCEKVTYABVSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |
| 4268-37-5 | |
Synonyme |
anileridine anileridine dihydrochloride anileridine hydrochloride anileridine monohydrochloride anileridine phosphate anileridine phosphate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6Z)-5-imino-6-(1H-indol-3-ylmethylene)-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257793.png)


![2,5-Etheno-7,10-methano-6H-fluoreno[9,1-bc]-1,8-oxaazacyclotetradecine-9,11(10H,12H)-dione, 12-ethenyl-7,8,11a,14a,14b,15,16,17,18,18a,18b,18c-dodecahydro-7-hydroxy-16-methyl-](/img/structure/B1257798.png)
![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1257802.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257807.png)
![2-(2,4-Dimethoxyphenyl)-5-methyl-4-[[4-(4-quinazolinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1257809.png)
![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)


![(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide](/img/structure/B1257814.png)
